2,4,6-Trimethoxybenzothioamide
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Overview
Description
2,4,6-Trimethoxybenzothioamide is an organic compound with the molecular formula C10H13NO3S. It is characterized by the presence of three methoxy groups attached to a benzene ring and a thioamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxybenzothioamide typically involves the reaction of 2,4,6-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the thioamide . The reaction conditions generally require a controlled temperature environment and the use of appropriate solvents to facilitate the reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving steps such as recrystallization and purification through chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethoxybenzothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trimethoxybenzothioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxybenzothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2,4,6-Trimethoxybenzoic acid
- 2,4,6-Trimethoxybenzaldehyde
- 2,4,6-Trimethoxyaniline
Comparison: 2,4,6-Trimethoxybenzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. While 2,4,6-Trimethoxybenzoic acid and 2,4,6-Trimethoxybenzaldehyde are primarily used in organic synthesis, the thioamide derivative is explored for its broader range of applications in biology and medicine .
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2,4,6-trimethoxybenzenecarbothioamide |
InChI |
InChI=1S/C10H13NO3S/c1-12-6-4-7(13-2)9(10(11)15)8(5-6)14-3/h4-5H,1-3H3,(H2,11,15) |
InChI Key |
PGBBUTGLBVGGMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=S)N)OC |
Origin of Product |
United States |
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